![molecular formula C30H36N4O2 B1376989 2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one CAS No. 950846-89-6](/img/structure/B1376989.png)

2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one

Descripción general

Descripción

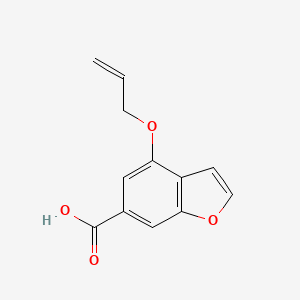

“2-(2-Aminoethyl)-3’,6’-bis(diethylamino)spiro[isoindoline-1,9’-xanthen]-3-one” is a chemical compound with the molecular formula C30H36N4O2 . It’s also known by its CAS number 950846-89-6 .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. For instance, one method involves a one-step reaction between rhodamine B and thiobisethylamine . Another method involves the Schiff base condensation .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a spiro[isoindoline-1,9’-xanthen]-3-one core and various functional groups attached to it . The average mass of the molecule is 484.632 Da and the monoisotopic mass is 484.283813 Da .

Chemical Reactions Analysis

This compound has been used as a spectral sensor for Hg2+ . It has also been used as a ‘turn on’ fluorescent chemosensor for selective detection of bisulfite anions in water .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 676.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It also has a flash point of 362.9±31.5 °C . The compound has 6 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

This compound is integral in the synthesis of various pharmaceuticals. Its structure allows for the creation of heterocyclic compounds that are often found in drugs with diverse therapeutic effects. The isoindoline nucleus, in particular, is a key feature in many bioactive molecules, which can lead to the development of new medications with potential benefits in treating diseases .

Herbicides

The chemical properties of this compound make it suitable for use in the development of herbicides. Its reactivity can be harnessed to create products that target specific enzymes or growth pathways in plants, providing a way to control or eliminate unwanted vegetation in agricultural settings .

Colorants and Dyes

Due to its vibrant xanthene component, this compound serves as a base for creating a variety of colorants and dyes. These are applicable in textile manufacturing, ink production, and even in biological staining techniques used in laboratory research .

Polymer Additives

The compound’s molecular structure can enhance the properties of polymers. When used as an additive, it can improve the durability, flexibility, and color stability of plastic materials, making them more suitable for a wide range of industrial applications .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its reactivity allows chemists to construct a wide array of organic structures, which can be used in further research or as intermediates in the production of other chemical products .

Photochromic Materials

The compound’s ability to change color upon exposure to light makes it an excellent candidate for creating photochromic materials. These materials have applications in smart windows, sunglasses, and light-sensitive security inks, which change appearance to prevent counterfeiting .

Biomedical Imaging

The fluorescent properties of this compound make it valuable in biomedical imaging. It can be used as a contrast agent in various imaging techniques, helping to visualize biological tissues and processes with high precision .

Neuropharmacology

Research has shown that derivatives of this compound can interact with the human dopamine receptor D2. This suggests potential applications in the treatment of neurological disorders such as Parkinson’s disease and as antipsychotic agents .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been found to interact with various biological targets

Mode of Action

It is known that similar compounds, such as n-isoindoline-1,3-dione derivatives, interact with their targets in a variety of ways . More research is needed to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been found to affect various biochemical pathways

Pharmacokinetics

Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been studied for their pharmacokinetic properties . More research is needed to understand the specific ADME properties of this compound and their impact on its bioavailability.

Result of Action

Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been found to have various biological effects

Action Environment

Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been studied in various environments . More research is needed to understand how environmental factors influence the action of this compound.

Propiedades

IUPAC Name |

2-(2-aminoethyl)-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N4O2/c1-5-32(6-2)21-13-15-25-27(19-21)36-28-20-22(33(7-3)8-4)14-16-26(28)30(25)24-12-10-9-11-23(24)29(35)34(30)18-17-31/h9-16,19-20H,5-8,17-18,31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSABBFJVLMEXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)

![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)

![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)

![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)